Cas no 2034334-27-3 (4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione)
4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- AKOS026697538
- 4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
- 3-(2-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one
- 3-[2-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one
- 2034334-27-3
- F6557-0054
-
- Inchi: 1S/C19H19N3O4S2/c23-18(12-22-13-20-15-5-2-1-4-14(15)19(22)24)21-8-7-17(16-6-3-10-27-16)28(25,26)11-9-21/h1-6,10,13,17H,7-9,11-12H2
- InChI Key: KCYDKYGJCRVUTP-UHFFFAOYSA-N
- SMILES: S1(CCN(C(CN2C=NC3C=CC=CC=3C2=O)=O)CCC1C1=CC=CS1)(=O)=O
Computed Properties
- Exact Mass: 417.08169844g/mol
- Monoisotopic Mass: 417.08169844g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 124Ų
4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6557-0054-2μmol |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-5μmol |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-10μmol |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-20μmol |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-1mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-2mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-3mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-4mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-5mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6557-0054-10mg |
4-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl]-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione |
2034334-27-3 | 10mg |
$79.0 | 2023-09-08 |
4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione
Chemical Profile of 4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034334-27-3)
4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione (CAS No. 2034334-27-3) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. The compound belongs to the thiazepane class, which is known for its broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of fused rings such as the quinazoline and thiophene moieties further enhances its chemical diversity and functional potential.
The molecular structure of 4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione incorporates several key pharmacophoric elements. The quinazoline core is a well-studied scaffold in medicinal chemistry, often associated with kinase inhibition and DNA intercalation properties. In this compound, the quinazoline ring is modified at the 4-position with an oxo group, which can influence electronic properties and binding interactions with biological targets. Additionally, the acetyl substituent at the 2-position of the quinazoline moiety introduces a polar functional group that may enhance solubility and metabolic stability.
The thiazepane backbone in this molecule contributes to its structural rigidity and stability, while the thiophenyl group at the 7-position adds another layer of chemical diversity. Thiophenes are known for their ability to modulate enzyme activity and have been widely used in the development of antifungal and antiviral agents. The combination of these structural features makes 4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like CAS No. 2034334-27-3 against various biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are key mediators of pain and inflammation, making this compound a potential lead for developing novel anti-inflammatory therapies.
In vitro studies have also demonstrated that derivatives of thiazepane have inhibitory effects on certain kinases, which are overexpressed in cancer cells. The presence of both the quinazoline and thiazepane moieties in CAS No. 2034334-27-3 may contribute to its ability to disrupt signaling pathways involved in tumor growth and progression. Preliminary experiments have shown promising results in cell-based assays, indicating potential applications in oncology research.
The synthesis of complex heterocyclic compounds like CAS No. 2034334-27-3 often presents significant challenges due to multiple stereocenters and functional groups. However, modern synthetic methodologies have improved the efficiency and yield of such reactions. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired fused ring systems. Additionally, computational-assisted synthesis planning helps in optimizing reaction conditions and minimizing side products.
From a pharmacokinetic perspective, the solubility and metabolic stability of CAS No. 2034334-27-3 are critical factors that need to be evaluated. The presence of polar functional groups like the acetyl moiety can enhance water solubility, while the aromatic rings may contribute to metabolic resistance. Further studies are required to assess its pharmacokinetic profile in animal models before moving to clinical trials.
The development of novel therapeutic agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of CAS No. 2034334-27-3 exemplifies how structural modifications can lead to compounds with enhanced biological activity. As research continues to uncover new mechanisms of disease pathogenesis, compounds like this one will play a crucial role in addressing unmet medical needs.
In conclusion,CAS No. 2034334 -27 -3, with its unique structural features derived from fused heterocyclic systems such as quinazoline, thiazepane, and thiophene, represents a promising area for pharmaceutical innovation. Its potential applications in anti-inflammatory and anticancer therapies make it an attractive candidate for further investigation into both preclinical models and clinical trials.
2034334-27-3 (4-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetyl-7-(thiophen-2-yl)-1lambda6,4-thiazepane-1,1-dione) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)